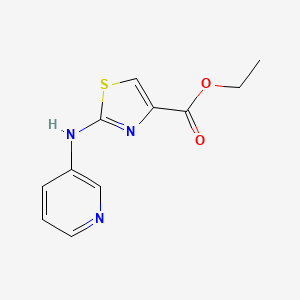
2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves multiple steps, including condensation, reduction, amidation, cyclization, amidination, and acylation. It has been used in the synthesis of Dabigatran etexilate, an anticoagulant medication. Protodeboronation of alkyl boronic esters is a key step in the synthesis of such compounds .Applications De Recherche Scientifique
-
Anti-Inflammation and Antimalarial Application
- Summary of Application : This compound exhibits potent anti-inflammation and antimalarial activities. It was prepared as a low molecular intermediate for hybrid drug synthesis .
- Methods of Application : The compound was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride and screened for biological activities .
- Results : An egg albumin denaturation assay showed a significant inhibition of protein with a maximum inhibition of 71.1% at the highest tested concentration (1000 µg/mL) compared to 81.3% for Aspirin as standard drug. The antimalarial activity on the 3D7 P. falciparum strain was determined to be IC 50 176 µM .
-
- Summary of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : The compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
-
Hepatic Stellate Cells Application
- Summary of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : The results of this study are not specified in the source .
-
Boron-Carrier for Neutron Capture Therapy
- Summary of Application : Boronic acids and their esters, including “2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester”, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Methods of Application : The kinetics of hydrolysis of some phenylboronic pinacol esters, including this compound, is dependent on the substituents in the aromatic ring .
- Results : The rate of the reaction is considerably accelerated at physiological pH, which may influence the stability and effectiveness of these boronic pinacol esters for pharmacological purposes .
-
Protodeboronation for Anti-Markovnikov Alkene Hydromethylation
- Summary of Application : This compound can be used in a catalytic protodeboronation process, which, when paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .
- Methods of Application : The compound undergoes catalytic protodeboronation utilizing a radical approach .
- Results : The hydromethylation sequence was applied to methoxy protected compounds .
- Antimicrobial Activity
- Summary of Application : This compound has been synthesized as part of a series of new pyridine derivatives, which were evaluated for their antimicrobial activity .
- Methods of Application : The compound was synthesized and evaluated for its antimicrobial activity .
- Results : The results of this study are not specified in the source .
Propriétés
IUPAC Name |
ethyl 2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-2-16-10(15)9-7-17-11(14-9)13-8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQQENRWTOHNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

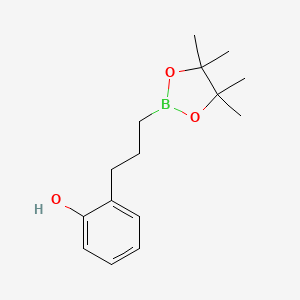
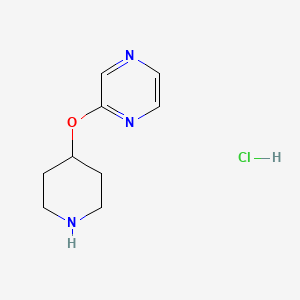
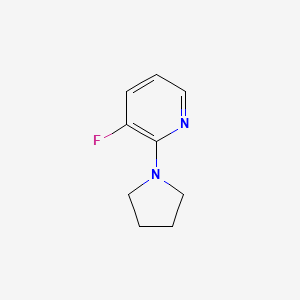
![3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393149.png)
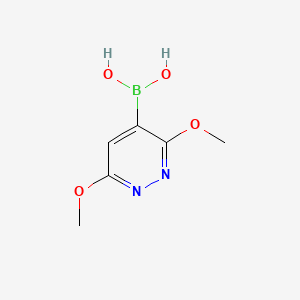
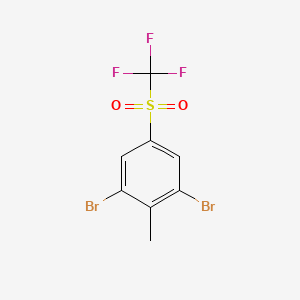
![1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B1393154.png)
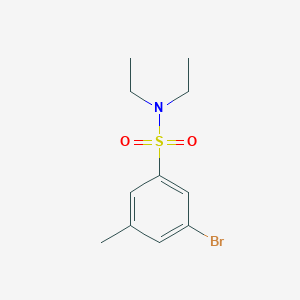
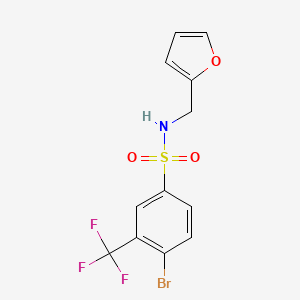
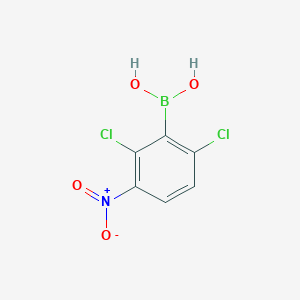

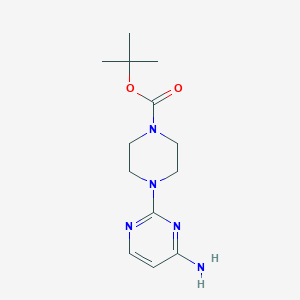
![Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane](/img/structure/B1393164.png)
![C-[3-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4] oxadiazol-5-yl]-methylaminonium trifluoroacetate](/img/structure/B1393165.png)